N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or functional effect.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but differs in its overall structure and functional groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridinyl group, but with a different core structure and functional groups.
Uniqueness
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
925205-59-0 |
---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[1-(1-oxidopyridin-1-ium-4-yl)propyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-2-21(18-12-14-27(29)15-13-18)26-24(28)20-16-23(17-8-4-3-5-9-17)25-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,26,28) |
InChI Key |
DZZFQGYUOPSJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=[N+](C=C1)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.